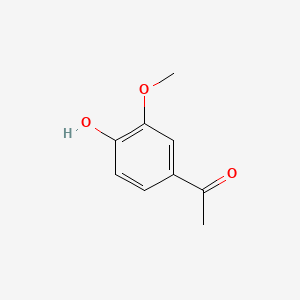

Apocynin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5 mg/mL at 20 °C

Synonyms

Canonical SMILES

Apocynin (4'-hydroxy-3'-methoxyacetophenone; CAS 498-02-2) is a selective pro-drug inhibitor of the NADPH oxidase (NOX) complex, procured primarily to block the generation of reactive oxygen species (ROS) [1]. Unlike broad-spectrum flavoprotein inhibitors, apocynin prevents the assembly of the NOX complex by inhibiting the translocation of cytosolic subunits (p47-phox and p67-phox) to the membrane [2]. Its primary procurement value lies in its low cellular toxicity, stable processability in organic solvents, and an activation mechanism that requires myeloperoxidase (MPO)[1]. This MPO-dependency restricts its active NOX-inhibitory effects to phagocytic cells or MPO-rich environments, making it a precision tool for targeted inflammatory models rather than a general antioxidant [2].

References

- [1] Stefanska, J., et al. 'Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor.' International Journal of Molecular Sciences, 2014.

- [2] Altenhofer, S., et al. 'The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls.' Antioxidants & Redox Signaling, 2014.

Substituting apocynin with broad-spectrum NOX inhibitors like diphenyleneiodonium (DPI) compromises experimental integrity and cell viability [1]. DPI irreversibly inhibits all flavin-dependent enzymes—including nitric oxide synthase (NOS) and mitochondrial complex I—triggering off-target oxidative stress and widespread cytotoxicity at nanomolar concentrations[1]. Conversely, bypassing apocynin by procuring its pre-activated dimer, diapocynin, eliminates the MPO-dependent activation step [2]. While diapocynin is an active NOX inhibitor, this substitution removes the cell-type selectivity that makes apocynin valuable for targeting neutrophil- and macrophage-driven pathways without disrupting baseline NOX function in surrounding non-phagocytic tissues [2].

References

- [1] Liskova, A., et al. 'Apocynin and Diphenyleneiodonium Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity in Mouse Embryonic Stem Cells.' Oxidative Medicine and Cellular Longevity, 2013.

- [2] Kanters, P., et al. 'Diapocynin versus apocynin as pretranscriptional inhibitors of NADPH oxidase and cytokine production by peripheral blood mononuclear cells.' Journal of Inflammation (London), 2010.

Target Selectivity and Cytotoxicity Profile

Apocynin offers a quantifiably higher safety margin compared to the standard benchmark inhibitor DPI. In cell proliferation assays, DPI induces severe off-target toxicity by inhibiting multiple flavoenzymes, whereas apocynin selectively targets NOX assembly and is tolerated at concentrations orders of magnitude higher [1].

| Evidence Dimension | Cell viability and off-target enzyme inhibition |

| Target Compound Data | Apocynin (Tolerated up to 1.0 mM; selective for NOX assembly) |

| Comparator Or Baseline | DPI (Cytotoxic at ~20 nM; non-selectively inhibits NOS and xanthine oxidase) |

| Quantified Difference | Apocynin exhibits a >50,000-fold higher tolerance threshold for cell viability compared to DPI. |

| Conditions | In vitro cell proliferation assays over 48 hours. |

Procuring apocynin allows researchers to isolate NOX-specific pathways without the confounding global cytotoxicity and multi-enzyme shutdown caused by DPI.

Cell-Type Specific Activation Requirement

Apocynin functions as a pro-drug requiring myeloperoxidase (MPO) and hydrogen peroxide to form its active dimer. In MPO-deficient cells (e.g., skeletal muscle myotubes), apocynin fails to inhibit ROS, whereas diapocynin reduces ROS universally[1].

| Evidence Dimension | MPO-dependent ROS inhibition |

| Target Compound Data | Apocynin (Inactive in MPO-deficient cells; requires MPO for activation) |

| Comparator Or Baseline | Diapocynin (~40% ROS reduction at 300 µM in MPO-deficient cells) |

| Quantified Difference | Apocynin selectively targets MPO-expressing cells, whereas diapocynin acts universally regardless of MPO presence. |

| Conditions | ROS production assays in MPO-deficient skeletal muscle myotubes vs. MPO-rich models. |

Buyers must select apocynin specifically when targeting phagocyte-mediated oxidative stress, ensuring non-phagocytic bystander cells remain unaffected.

Stock Solution Stability and Formulation Constraints

Apocynin is sparingly soluble in aqueous environments but highly soluble and stable in organic solvents. Proper formulation requires initial dissolution in anhydrous DMSO or ethanol before aqueous dilution .

| Evidence Dimension | Solubility and storage stability |

| Target Compound Data | Apocynin in anhydrous DMSO or DMF (20-30 mg/mL; stable for ≥6 months at -20°C) |

| Comparator Or Baseline | Apocynin in aqueous buffer (<0.5 mg/mL; degrades within 24 hours) |

| Quantified Difference | Organic formulation yields a >40-fold increase in solubility and extends shelf-life from <1 day to over 6 months. |

| Conditions | Laboratory stock preparation and long-term storage. |

To ensure reproducible assay performance and avoid material waste, procurement teams must co-order anhydrous DMSO and mandate organic stock formulation prior to aqueous dilution.

In Vivo Dosing and Bulk Procurement Requirements

Because apocynin must dimerize to become active, it requires a higher molar dose to achieve the same in vivo efficacy as its pre-formed dimer, diapocynin, in models such as DSS-induced colitis [1].

| Evidence Dimension | Effective in vivo dose for anti-inflammatory efficacy |

| Target Compound Data | Apocynin (0.6 mmol/kg or ~100 mg/kg for equivalent efficacy) |

| Comparator Or Baseline | Diapocynin (0.3 mmol/kg for equivalent efficacy) |

| Quantified Difference | Apocynin requires exactly double the molar dose of diapocynin to achieve comparable in vivo protection. |

| Conditions | In vivo oral administration in murine models of inflammatory bowel disease. |

Researchers planning in vivo studies must calculate bulk procurement volumes accounting for apocynin's 2:1 molar stoichiometry relative to its active dimer.

Phagocyte-Specific NOX Inhibition in Co-Culture Models

Because apocynin requires myeloperoxidase (MPO) for activation, it is the strict procurement choice for mixed-cell or co-culture assays where researchers must selectively inhibit ROS production in neutrophils or macrophages without affecting the baseline NOX activity of surrounding MPO-deficient endothelial or epithelial cells [1].

Long-Term In Vitro Studies Requiring High Viability

In prolonged cellular assays (48+ hours) where broad-spectrum inhibitors like DPI cause unacceptable nanomolar toxicity and off-target apoptosis, apocynin provides a low-toxicity alternative (tolerated up to the millimolar range) for sustained NOX assembly blockade [3].

In Vivo Models of Neuroinflammation and Colitis

Apocynin is validated for in vivo oral and intravenous administration in models of DSS-induced colitis and ischemic stroke. Buyers must ensure they procure sufficient bulk quantities, factoring in the ~100 mg/kg dosing requirements and its pro-drug 2:1 stoichiometry compared to diapocynin[REFS-1, REFS-2].

References

- [1] Tang, X., et al. 'Apocynin in the Treatment of Ischemic Stroke.' The Open Drug Discovery Journal, 2010.

- [2] Trindade, P., et al. 'Influence of Dimerization of Apocynin on Its Effects in Experimental Colitis.' Journal of Agricultural and Food Chemistry, 2017.

- [3] Liskova, A., et al. 'Apocynin and Diphenyleneiodonium Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity in Mouse Embryonic Stem Cells.' Oxidative Medicine and Cellular Longevity, 2013.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

Mp 115 °

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 92 of 140 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 48 of 140 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

Neuroprotective Ability of Apocynin Loaded Nanoparticles (APO-NPs) as NADPH Oxidase (NOX)-Mediated ROS Modulator for Hydrogen Peroxide-Induced Oxidative Neuronal Injuries

Manisha Singh, Shriya Agarwal, Raj Kumar Tiwari, Silpi Chanda, Kuldeep Singh, Prakhar Agarwal, Aishwarya Kashyap, Pranav Pancham, Shweta Mall, Rachana R, Shalini SharmaPMID: 34443598 DOI: 10.3390/molecules26165011

Abstract

Apocynin (APO) is a known multi-enzymatic complexed compound, employed as a viable NADPH oxidase (NOX) inhibitor, extensively used in both traditional and modern-day therapeutic strategies to combat neuronal disorders. However, its therapeutic efficacy is limited by lower solubility and lesser bioavailability; thus, a suitable nanocarrier system to overcome such limitations is needed. The present study is designed to fabricate APO-loaded polymeric nanoparticles (APO-NPs) to enhance its therapeutic efficacy and sustainability in the biological system. The optimized APO NPs in the study exhibited 103.6 ± 6.8 nm and -13.7 ± 0.43 mV of particle size and zeta potential, respectively, along with further confirmation by TEM. In addition, the antioxidant (AO) abilities quantified by DPPH and nitric oxide scavenging assays exhibited comparatively higher AO potential of APO-NPs than APO alone. An in-vitro release profile displayed a linear diffusion pattern of zero order kinetics for APO from the NPs, followed by its cytotoxicity evaluation on the PC12 cell line, which revealed minimal toxicity with higher cell viability, even after treatment with a stress inducer (HO

). The stability of APO-NPs after six months showed minimal AO decline in comparison to APO only, indicating that the designed nano-formulation enhanced therapeutic efficacy for modulating NOX-mediated ROS generation.

Apocynin ameliorates cognitive deficits in streptozotocin-induced diabetic rats

L Xianchu, L Kang, D Beiwan, P Huan, L MingPMID: 33393325 DOI: 10.4149/BLL_2021_010

Abstract

The aim was to investigate the improvement properties of apocynin and its potential mechanism on diabetes-associated cognitive decline.In this study, the model of diabetic rat was established by STZ (50 mg/kg) and treated with apocynin (16 mg/kg/d for 12 weeks). The cognitive ability was evaluated by Morris water maze test. The indicators of oxidative stress (SOD and MDA) were analyzed by spectrophotometer. The inflammatory cytokines were measured by real time-PCR and ELISA. The protein expressions of Nrf-2, HO-1, Bcl-2 and Bax were determined by Western blot.

Treatment with apocynin ameliorated diabetes-related learning and memory injury, as represented by decreasing escape latency and enhancement of the number of times of crossing platform, in the Morris water maze test. In hippocampus, apocynin markedly augmented SOD activity and inhibited MDA level to alleviate oxidative stress. Moreover, apocynin obviously relieved inflammatory reaction by suppressing TNF-α, IL-1β and IL-6 concentrations. Concomitantly, apocynin also statistically enhanced Nrf-2 and HO-1 protein expression to improve DACD. Lastly, apocynin notably ameliorated Bax/Bcl-2 ratio by regulating Bax and Bcl-2 protein expression to mitigate apoptosis.

Our results have shown that apocynin may be a valid therapeutic agent against DACD via modulation of antioxidant, anti-inflammatory, and anti-apoptosis (Tab. 1, Fig. 18, Ref. 35).

Xanthine Oxidoreductase-Mediated Superoxide Production Is Not Involved in the Age-Related Pathologies in

Shuichi Shibuya, Kenji Watanabe, Yusuke Ozawa, Takahiko ShimizuPMID: 33805516 DOI: 10.3390/ijms22073542

Abstract

Reactive oxygen species (ROS) metabolism is regulated by the oxygen-mediated enzyme reaction and antioxidant mechanism within cells under physiological conditions. Xanthine oxidoreductase (XOR) exhibits two inter-convertible forms (xanthine oxidase (XO) and xanthine dehydrogenase (XDH)), depending on the substrates. XO uses oxygen as a substrate and generates superoxide (O) in the catalytic pathway of hypoxanthine. We previously showed that superoxide dismutase 1 (SOD1) loss induced various aging-like pathologies via oxidative damage due to the accumulation of O

in mice. However, the pathological contribution of XO-derived O

production to aging-like tissue damage induced by SOD1 loss remains unclear. To investigate the pathological significance of O

derived from XOR in

mice, we generated

-null and XO-type- or XDH-type-knock-in (KI) double-mutant mice. Neither XO-type- nor XDH-type KI mutants altered aging-like phenotypes, such as anemia, fatty liver, muscle atrophy, and bone loss, in

mice. Furthermore, allopurinol, an XO inhibitor, or apocynin, a nicotinamide adenine dinucleotide phosphate oxidase (NOX) inhibitor, failed to improve aging-like tissue degeneration and ROS accumulation in

mice. These results showed that XOR-mediated O

production is relatively uninvolved in the age-related pathologies in

mice.

Apocynin prevents cigarette smoking-induced loss of skeletal muscle mass and function in mice by preserving proteostatic signalling

Stanley M H Chan, Ivan Bernardo, Chanelle Mastronardo, Kevin Mou, Simone N De Luca, Huei Jiunn Seow, Aleksandar Dobric, Kurt Brassington, Stavros Selemidis, Steven Bozinovski, Ross VlahosPMID: 33817783 DOI: 10.1111/bph.15482

Abstract

Skeletal muscle dysfunction is a major comorbidity of chronic obstructive pulmonary disease (COPD). This type of muscle dysfunction may be a direct consequence of oxidative insults evoked by cigarette smoke (CS) exposure. The present study examined the effects of a potent Nox inhibitor and reactive oxygen species (ROS) scavenger, apocynin, on CS-induced muscle dysfunction.Male BALB/c mice were exposed to either room air (sham) or CS generated from nine cigarettes per day, 5 days a week for 8 weeks, with or without the coadministration of apocynin (5 mg·kg

, i.p.). C2C12 myotubes exposed to either hydrogen peroxide (H

O

) or water-soluble cigarette smoke extract (CSE) with or without apocynin (500 nM) were used as an experimental model in vitro.

Eight weeks of CS exposure caused muscle dysfunction in mice, reflected by 10% loss of muscle mass and 54% loss of strength of tibialis anterior which were prevented by apocynin administration. In C2C12 myotubes, direct exposure to H

O

or CSE caused myofibre wasting, accompanied by ~50% loss of muscle-derived insulin-like growth factor (IGF)-1 and two-fold induction of Cybb, independent of cellular inflammation. Expression of myostatin and MAFbx, negative regulators of muscle mass, were up-regulated under H

O

but not CSE conditions. Apocynin treatment abolished CSE-induced Cybb expression, preserving muscle-derived IGF-1 expression and signalling pathway downstream of mammalian target of rapamycin (mTOR), thereby preventing myofibre wasting.

Targeted pharmacological inhibition of Nox-derived ROS may alleviate the lung and systemic manifestations in smokers with COPD.

Organic dust exposure induces stress response and mitochondrial dysfunction in monocytic cells

Sanjana Mahadev Bhat, Denusha Shrestha, Nyzil Massey, Locke A Karriker, Anumantha G Kanthasamy, Chandrashekhar CharavaryamathPMID: 33755775 DOI: 10.1007/s00418-021-01978-x

Abstract

Exposure to airborne organic dust (OD), rich in microbial pathogen-associated molecular patterns (PAMPs), is shown to induce lung inflammation. A common manifestation in lung inflammation is altered mitochondrial structure and bioenergetics that regulate mitochondrial ROS (mROS) and feed a vicious cycle of mitochondrial dysfunction. The role of mitochondrial dysfunction in other airway diseases is well known. However, whether OD exposure induces mitochondrial dysfunction remains elusive. Therefore, we tested a hypothesis that organic dust extract (ODE) exposure induces mitochondrial stress using a human monocytic cell line (THP1). We examined whether co-exposure to ethyl pyruvate (EP) or mitoapocynin (MA) could rescue ODE exposure induced mitochondrial changes. Transmission electron micrographs showed significant differences in cellular and organelle morphology upon ODE exposure. ODE exposure with and without EP co-treatment increased the mtDNA leakage into the cytosol. Next, ODE exposure increased PINK1, Parkin, cytoplasmic cytochrome c levels, and reduced mitochondrial mass and cell viability, indicating mitophagy. MA treatment was partially protective by decreasing Parkin expression, mtDNA and cytochrome c release and increasing cell viability.Dexmedetomidine Alleviates Hypoxia-Induced Synaptic Loss and Cognitive Impairment via Inhibition of Microglial NOX2 Activation in the Hippocampus of Neonatal Rats

Xiaohui Chen, Dongtai Chen, Qiang Li, Shuyan Wu, Jiahao Pan, Yanling Liao, Xiaochun Zheng, Weian ZengPMID: 33628369 DOI: 10.1155/2021/6643171

Abstract

Perinatal hypoxia is a universal cause of death and neurological deficits in neonates worldwide. Activation of microglial NADPH oxidase 2 (NOX2) leads to oxidative stress and neuroinflammation, which may contribute to hypoxic damage in the developing brain. Dexmedetomidine has been reported to exert potent neuroprotection in several neurological diseases, but the mechanism remains unclear. We investigated whether dexmedetomidine acts through microglial NOX2 to reduce neonatal hypoxic brain damage.The potential role of microglial NOX2 in dexmedetomidine-mediated alleviation of hypoxic damage was evaluated in cultured BV2 microglia and neonatal rats subjected to hypoxia.

, neonatal rats received dexmedetomidine (25

g/kg, i.p.) 30 min before or immediately after hypoxia (5% O

, 2 h). Apocynin-mediated NOX inhibition and lentivirus-mediated NOX2 overexpression were applied to further assess the involvement of microglial NOX2 activation.

Pre- or posttreatment with dexmedetomidine alleviated hypoxia-induced cognitive impairment, restored damaged synapses, and increased postsynaptic density-95 and synaptophysin protein expression following neonatal hypoxia. Importantly, dexmedetomidine treatment suppressed hypoxia-induced microglial NOX2 activation and subsequent oxidative stress and the neuroinflammatory response, as reflected by reduced 4-hydroxynonenal and ROS accumulation, and decreased nuclear NF-

B p65 and proinflammatory cytokine levels in cultured BV2 microglia and the developing hippocampus. In addition, treating primary hippocampal neurons with conditioned medium (CM) from hypoxia-activated BV2 microglia resulted in neuronal damage, which was alleviated by CM from dexmedetomidine-treated microglia. Moreover, the neuroprotective effect of dexmedetomidine was reversed in NOX2-overexpressing BV2 microglia and diminished in apocynin-pretreated neonatal rats.

Dexmedetomidine targets microglial NOX2 to reduce oxidative stress and neuroinflammation and subsequently protects against hippocampal synaptic loss following neonatal hypoxia.

Mitoapocynin, a mitochondria targeted derivative of apocynin induces mitochondrial ROS generation and apoptosis in multiple cell types including cardiac myoblasts: a potential constraint to its therapeutic use

Amena Mahmood, Padmini Bisoyi, Rajkumar Banerjee, Md Yousuf, Shyamal K GoswamiPMID: 33515200 DOI: 10.1007/s11010-020-04039-4

Abstract

Mitoapocynin is a triphenylphosphonium conjugated derivative of apocynin that specifically locates to the mitochondria. It has been developed as a mitochondrially targeted therapeutic antioxidant. We attempted to attenuate the mitochondrial ROS induced in H9c2 cardiac myoblast cells treated with norepinephrine. Mitoapocynin was a poor quencher of total ROS as detected by the fluoroprobe DCFH-DA. Using mitochondrial superoxide specific probe MitoSoxRed, we found that 5-10 µM mitoapocynin itself induces superoxide over and above that is generated by the norepinephrine treatment. A supposedly control molecule to mitoapocynin, the synthetic compound PhC11TPP, having the triphenylphosphonium group and a benzene moiety with C11 aliphatic chain spacer was also found to be a robust inducer of mitochondrial ROS. Subsequent assays with several cell lines viz., NIH3T3, HEK293, Neuro2A, MCF-7 and H9c2, showed that prolonged exposure to mitoapocynin induces cell death by apoptosis that can be partially prevented by the general antioxidant N-acetyl cysteine. Analyses of mitochondrial electron transport complexes by Blue Native Polyacrylamide gel electrophoresis showed that both mitoapocynin and PhC11TPP disrupt the mitochondrial Complex I and V, and in addition, PhC11TPP also damages the Complex IV. Our data thus highlights the limitations of the therapeutic use of mitoapocynin as an antioxidant.The Effect of Apocynin on Fat Graft Survival

Ekrem Ramazan Keskin, Dogan ÇakanPMID: 33649924 DOI: 10.1007/s00266-021-02180-z

Abstract

In this study, we investigated the effect of apocynin on fat graft survival in a rat model.Twenty-one Wistar albino male rats were included in the study. The grafts taken from the inguinal area were applied to the nape of each rat. The rats were randomly divided into three groups. Apocynin+DMSO, DMSO and saline were administered intraperitoneally once daily for 14 days. After 90 days, the animals were sacrificed and the grafts were excised. The weights and volumes were measured and sent for histopathological evaluation. The weight, volume, survival rates of the grafts, the number of viable cells with the MTT test and pathological parameters, inflammation, vascularization, fibrosis, lipogranuloma and cyst formation, were evaluated.

Statistically significant differences were found between the groups in survival rates (p<0.05). In paired comparisons between the groups, the parameters of viable cells and survival rates were statistically significantly higher in apocynin group compared to the other groups (p<0.05). The survival rates relating to the weight and viable cell count in the DMSO group were statistically significantly higher than in the control group (p<0.05). However, no statistically significant difference was found between the DMSO group and the control group in the survival rate in terms of volume (p<0.05). There was no significant difference between the groups in the comparison of pathological parameters (p>0.05).

Apocynin increases fat graft survival in the animal fat grafting model. Therefore, apocynin can be used as an effective medical agent to prevent the volume loss of fat grafts.

This journal requires that authors assign a level of evidence to each article. For a full description of these Evidence-Based Medicine ratings, please refer to the Table of Contents or the online Instructions to Authors www.springer.com/00266 .

Apocynin ameliorates NADPH oxidase 4 (NOX4) induced oxidative damage in the hypoxic human retinal Müller cells and diabetic rat retina

Ajmal Ahmad, Mohd Imtiaz Nawaz, Mohammad Mairaj Siddiquei, Ahmed M Abu El-AsrarPMID: 33515385 DOI: 10.1007/s11010-021-04071-y

Abstract

NADPH oxidase (NOX) is a main producers of reactive oxygen species (ROS) that may contribute to the early pathogenesis of diabetic retinopathy (DR). ROS has harmful effects on endogenous neuro-survival factors brain-derived neurotrophic factor (BDNF) and sirtuin 1 (SIRT1) are necessary for the growth and survival of the retina. The role of NOX isoforms NOX4 in triggering ROS in DR is not clear. Here we determine the protective effects of a plant-derived NOX inhibitor apocynin (APO) on NOX4-induced ROS production which may contribute to the depletion of survival factors BDNF/SIRT1 or cell death in the diabetic retinas. Human retinal Müller glial cells (MGCs) were treated with hypoxia mimetic agent cobalt chloride (CoCl) in the absence or presence of APO. Molecular analysis demonstrates that NOX4 is upregulated in CoCl

-treated MGCs and in the diabetic retinas. Increased NOX4 was accompanied by the downregulation of BDNF/SIRT1 expression or in the activation of apoptotic marker caspase-3. Whereas, APO treatment downregulates NOX4 and subsequently upregulates BDNF/SIRT1 or alleviate caspase-3 expression. Accordingly, in the diabetic retina we found a positive correlation in NOX4 vs ROS (p = 0.025; R

= 0.488) and caspase-3 vs ROS (p = 0.04; R

= 0.428); whereas a negative correlation in BDNF vs ROS (p = 0.009; R

= 0.596) and SIRT1 vs ROS (p = 0.0003; R

= 0.817) respectively. Taken together, NOX4-derived ROS could be a main contributor in downregulating BDNF/SIRT1 expression or in the activation of caspase-3. Whereas, APO treatment may minimize the deleterious effects occurring due to hyperglycemia and/or diabetic mimic hypoxic condition in early pathogenesis of DR.